Cas no 2228355-04-0 (4-bromo-2-(but-3-yn-2-yl)furan)

4-Bromo-2-(but-3-yn-2-yl)furan is a brominated furan derivative featuring an alkyne functional group, making it a versatile intermediate in organic synthesis. Its structure combines a reactive bromine substituent with an unsaturated furan ring and an alkyne moiety, enabling diverse transformations such as cross-coupling reactions, cycloadditions, and further functionalization. This compound is particularly valuable in pharmaceutical and materials chemistry, where its unique reactivity facilitates the construction of complex heterocyclic frameworks. The presence of both electrophilic (bromine) and nucleophilic (alkyne) sites enhances its utility in stepwise synthetic strategies. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
4-bromo-2-(but-3-yn-2-yl)furan structure
2228355-04-0 structure
Product name:4-bromo-2-(but-3-yn-2-yl)furan
CAS No:2228355-04-0
MF:C8H7BrO
MW:199.044581651688
CID:6599464
PubChem ID:147761378

4-bromo-2-(but-3-yn-2-yl)furan Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(but-3-yn-2-yl)furan
    • EN300-1917169
    • 2228355-04-0
    • Inchi: 1S/C8H7BrO/c1-3-6(2)8-4-7(9)5-10-8/h1,4-6H,2H3
    • InChI Key: HEDKYWLXMAOVDF-UHFFFAOYSA-N
    • SMILES: BrC1=COC(=C1)C(C#C)C

Computed Properties

  • Exact Mass: 197.96803g/mol
  • Monoisotopic Mass: 197.96803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 13.1Ų
  • XLogP3: 2.6

4-bromo-2-(but-3-yn-2-yl)furan Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1917169-0.5g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
0.5g
$1426.0 2023-09-17
Enamine
EN300-1917169-0.05g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
0.05g
$1247.0 2023-09-17
Enamine
EN300-1917169-2.5g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
2.5g
$2912.0 2023-09-17
Enamine
EN300-1917169-0.25g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
0.25g
$1366.0 2023-09-17
Enamine
EN300-1917169-5g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
5g
$4309.0 2023-09-17
Enamine
EN300-1917169-5.0g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
5g
$4309.0 2023-05-31
Enamine
EN300-1917169-10.0g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
10g
$6390.0 2023-05-31
Enamine
EN300-1917169-1.0g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
1g
$1485.0 2023-05-31
Enamine
EN300-1917169-10g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
10g
$6390.0 2023-09-17
Enamine
EN300-1917169-0.1g
4-bromo-2-(but-3-yn-2-yl)furan
2228355-04-0
0.1g
$1307.0 2023-09-17

4-bromo-2-(but-3-yn-2-yl)furan Related Literature

Additional information on 4-bromo-2-(but-3-yn-2-yl)furan

Research Brief on 4-Bromo-2-(but-3-yn-2-yl)furan (CAS: 2228355-04-0) in Chemical Biology and Pharmaceutical Applications

The compound 4-bromo-2-(but-3-yn-2-yl)furan (CAS: 2228355-04-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This heterocyclic furan derivative, featuring a bromine substituent and an alkyne-functionalized side chain, serves as a versatile building block for the synthesis of complex bioactive molecules. Recent studies highlight its utility in click chemistry reactions, targeted covalent inhibitor design, and as a precursor for novel therapeutic agents.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role in developing covalent kinase inhibitors via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Researchers utilized 4-bromo-2-(but-3-yn-2-yl)furan as a key intermediate to create selective EGFR inhibitors with improved pharmacokinetic profiles. The bromine moiety allowed for subsequent palladium-catalyzed cross-coupling reactions, while the alkyne group enabled bioorthogonal labeling of cellular targets.

In antimicrobial research, a team from MIT reported (2024, ACS Infectious Diseases) that derivatives of this furan compound exhibit potent activity against drug-resistant Gram-positive bacteria. The molecule's planar aromatic system combined with its reactive functional groups facilitated interactions with bacterial topoisomerase IV, as confirmed by X-ray crystallography studies. Importantly, the compound showed low cytotoxicity against human cell lines, suggesting favorable therapeutic indices.

Ongoing clinical investigations (Phase I/II trials) are exploring radio-labeled versions of 4-bromo-2-(but-3-yn-2-yl)furan derivatives for positron emission tomography (PET) imaging of tumor hypoxia. The alkyne group enables efficient incorporation of fluorine-18 isotopes, while the bromine allows for further structural diversification. Preliminary results indicate excellent tumor-to-background ratios in multiple cancer types.

From a synthetic chemistry perspective, recent advances (2024, Organic Letters) have established novel photocatalytic methods for C-H functionalization of this furan scaffold. These developments significantly expand the structural diversity accessible from this core structure, enabling more efficient synthesis of compound libraries for high-throughput screening.

While showing great promise, researchers note several challenges requiring further investigation: the compound's metabolic stability in vivo, potential off-target effects of covalent modifications, and optimization of synthetic routes for large-scale production. Current efforts focus on computational modeling to predict reactivity patterns and ADMET properties of derivatives.

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